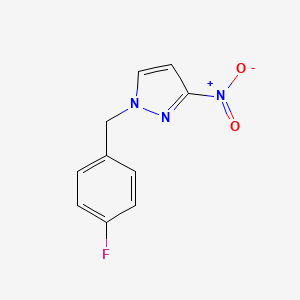

1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Ring Systems in Chemical and Biological Sciences

The pyrazole ring, a five-membered heterocyclic structure containing two adjacent nitrogen atoms, is a cornerstone in the fields of chemical and biological sciences. wisdomlib.orgijraset.com First identified by Ludwig Knorr in 1883, this aromatic organic compound has garnered significant attention due to its wide array of pharmacological activities. ijraset.comnih.gov Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a broad spectrum of biological effects, which has made them a focal point for extensive research in drug discovery and development. nih.govsphinxsai.com

The unique structural properties of the pyrazole nucleus, which is a weak base, contribute to its importance in medicinal chemistry. nih.gov These compounds and their derivatives have demonstrated activities including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties. nih.govorientjchem.org The versatility of the pyrazole core allows for the synthesis of a large number of novel chemotherapeutic agents. ijpsr.com This has led to the development of several clinically successful drugs, such as the anti-inflammatory celecoxib (B62257) and the analgesic dipyrone. nih.govnih.gov The continued exploration of pyrazole chemistry promises the generation of new lead compounds with high efficacy for various therapeutic targets. nih.gov

In medicinal chemistry, the pyrazole ring is considered a versatile pharmacophore, which is the essential molecular feature responsible for a drug's pharmacological activity. wjpps.comresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor, through its N-1 and N-2 atoms respectively, allows for strong interactions with biological targets like enzyme active sites. nih.gov Pyrazoles are often used as bioisosteres, replacing other aromatic rings like benzene (B151609) or imidazole (B134444) in drug design to enhance potency and improve physicochemical properties such as lipophilicity and water solubility. nih.gov This strategy can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Beyond their role as pharmacophores, pyrazoles are valuable synthons, or synthetic building blocks, in organic chemistry. ijpsr.com The reactivity of the pyrazole ring allows for various chemical modifications, providing access to a diverse range of derivatives. nih.gov Numerous synthetic methodologies have been developed for the construction of the pyrazole core, including the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis) and 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.orgnih.gov The flexibility in synthesis and the ability to introduce various substituents onto the pyrazole scaffold offer enormous scope for creating libraries of compounds for high-throughput screening in the quest for new bioactive molecules. ijpsr.com

The introduction of specific substituents onto heterocyclic rings like pyrazole can dramatically alter their physical, chemical, and biological properties. Fluorine atoms and nitro groups are particularly significant in this regard.

Fluorine , the most electronegative element, imparts unique properties to organic molecules. olemiss.edu Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly influence the molecule's reactivity, pKa, and metabolic stability. researchgate.netmdpi.com Incorporating fluorine into drug molecules can enhance several key properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body. mdpi.comnih.gov

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency. olemiss.edu

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govresearchgate.net

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the electronic properties of a heterocyclic ring. rsc.orgresearchgate.net Its presence can:

Modulate Reactivity: The strong inductive and resonance effects of the nitro group decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. msu.edu

Serve as a Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine (-NH2). This amine can then be used as a key intermediate for further synthetic modifications, allowing for the construction of complex molecular scaffolds. vulcanchem.comrsc.org

Influence Biological Activity: The electronic effects of the nitro group can be crucial for a molecule's interaction with its biological target. researchgate.net

The strategic placement of fluorine and nitro groups on a pyrazole scaffold is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound to achieve desired therapeutic effects.

Overview of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole and Related Fluorinated Nitropyrazole Structures

This compound is a specific derivative that embodies the chemical principles discussed above. It features a pyrazole core functionalized with two key substituents: a nitro group at the 3-position and a 4-fluorobenzyl group at the 1-position nitrogen.

| Property | Value |

| Molecular Formula | C10H8FN3O2 |

| Molecular Weight | 221.193 g/mol |

| CAS Number | 400877-64-7 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The structure combines the biologically active pyrazole nucleus with the modulating effects of the fluorine and nitro substituents. The 4-fluorobenzyl group introduces a fluorinated moiety, which can enhance metabolic stability and binding interactions. vulcanchem.com The nitro group at the C3 position acts as a strong electron-withdrawing group, influencing the electronic character of the pyrazole ring, and provides a site for potential further chemical transformation, such as reduction to an amino group to create new analogues. vulcanchem.com

This compound belongs to the broader class of fluorinated nitropyrazoles , which are of significant interest in medicinal and agrochemical research. nih.govsci-hub.se The synthesis of such structures often involves multi-step processes, including the nitration of a pyrazole precursor followed by N-alkylation with a suitable fluorinated benzyl (B1604629) halide. organic-chemistry.orgvulcanchem.com Research into fluorinated pyrazoles has grown exponentially, with many derivatives being investigated for their potential as fungicides, insecticides, and therapeutic agents. nih.govnih.govsci-hub.se The combination of the pyrazole core, a fluorine atom, and a nitro group creates a chemical entity with a rich potential for diverse biological activities, making structures like this compound valuable subjects for academic and industrial research. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMBCEHDVUAFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249933 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-64-7 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorobenzyl 3 Nitro 1h Pyrazole and Analogues

General Approaches to Substituted Pyrazole (B372694) Core Synthesis

The pyrazole scaffold is a fundamental heterocyclic structure in many compounds of chemical interest. Its synthesis has been extensively studied and can be achieved through several reliable methods.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Precursors

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. vulcanchem.comorgsyn.orgnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials. orgsyn.org

The reaction typically proceeds by the condensation of a hydrazine with a β-diketone, leading to the formation of a mixture of two regioisomers if the diketone is unsymmetrical. vulcanchem.com The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the 1,3-dicarbonyl precursor. nih.govmdpi.com Various catalysts, such as nano-ZnO, have been employed to improve reaction efficiency and yield. researchgate.net

| Reactant A | Reactant B | Conditions | Product | Reference |

| Hydrazine derivatives | 1,3-Dicarbonyl compounds | Varies (e.g., acidic or basic catalysis) | Substituted pyrazoles | vulcanchem.com |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO catalyst | 1,3,5-substituted pyrazoles | researchgate.net |

| Aryl hydrochloride hydrazine | 1,3-Diketones | Aprotic dipolar solvents | 1,3-substituted 1-arylpyrazoles | mdpi.com |

| Hydrazine | α,β-Unsaturated carbonyls | Varies | Substituted pyrazoles | researchgate.net |

Transition-Metal Catalyzed Reactions and Photoredox Processes in Pyrazole Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative pathways and access to a wider range of functionalized derivatives. vulcanchem.comnih.gov These methods often involve the C-H functionalization of pre-existing pyrazole rings or the construction of the pyrazole core through metal-mediated cyclization reactions. nih.govrsc.org For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the pyrazole ring. vulcanchem.com

Photoredox catalysis, utilizing visible light to initiate chemical transformations, has also been successfully applied to pyrazole synthesis. researchgate.netresearcher.lifemeddocsonline.org These methods are attractive due to their mild reaction conditions and environmentally friendly nature. One such approach involves the visible-light-induced [3+2] cycloaddition of nitrile imines with α,β-unsaturated aldehydes, where the aldehyde acts as a photoremovable directing group to control regioselectivity. meddocsonline.org

| Reaction Type | Catalysis | Key Features | Reference |

| C-H Functionalization | Transition-metal (e.g., Pd) | Direct introduction of substituents on the pyrazole ring | nih.gov |

| [3+2] Dipolar Cycloaddition | Ru(II)-catalyzed photoredox | Access to 3,5-dihalopyrazoles | vulcanchem.com |

| [4+1] Annulation | Relay visible-light photoredox | Functionalizes three C-H bonds of hydrazones | researcher.life |

| Oxidative Deformylation | Photoredox catalysis | Regioselective synthesis using α,β-unsaturated aldehydes | meddocsonline.org |

One-Pot Multicomponent Reactions for Pyrazole Ring Assembly

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles from simple and readily available starting materials in a single synthetic operation. vulcanchem.comresearchgate.netresearchgate.net These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

A variety of MCRs have been developed for pyrazole synthesis. For example, a transition-metal-free method using molecular iodine as a catalyst has been reported for the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. vulcanchem.com Another example involves the four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and aryl aldehydes to produce dihydropyrano[2,3-c]pyrazole derivatives. researchgate.net

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Molecular iodine | Sulfonated pyrazoles | vulcanchem.com |

| Three | Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, water | Polyfunctionally substituted pyrazoles | researchgate.net |

| Four | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydes | Preheated fly-ash, aqueous medium | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Three | Ti imidos, alkynes, nitriles | Titanium imido complexes | Multisubstituted pyrazoles |

Specific Synthesis Strategies for Nitropyrazoles

The introduction of a nitro group onto the pyrazole ring is a key step in the synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. Nitropyrazoles are an important class of compounds, often explored for their energetic properties and as intermediates in the synthesis of other functionalized pyrazoles.

N-Nitration and C-Nitration Pathways of Pyrazoles

The nitration of pyrazoles can occur at either a nitrogen atom (N-nitration) or a carbon atom (C-nitration) of the ring, depending on the reaction conditions and the nature of the nitrating agent.

N-Nitration typically involves the reaction of a pyrazole with a nitrating agent such as nitric acid in acetic anhydride (B1165640) or other N-nitro donors. The resulting N-nitropyrazoles are often stable compounds that can be isolated.

C-Nitration involves the direct substitution of a hydrogen atom on the pyrazole ring with a nitro group. This is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration (C3, C4, or C5) is influenced by the substituents already present on the pyrazole ring. For unsubstituted pyrazole, direct nitration can lead to 4-nitropyrazole. To obtain 3-nitropyrazole, a common strategy involves the N-nitration of pyrazole followed by a thermal rearrangement.

| Nitration Type | Nitrating Agent | Substrate | Product | Reference |

| N-Nitration | HNO₃/Acetic anhydride | Pyrazole | N-nitropyrazole | |

| N-Nitration | Tert-butyl nitrate/CAN/O₂ | Substituted pyrazoles | N-nitropyrazoles | |

| C-Nitration | Conc. HNO₃/Conc. H₂SO₄ | Pyrazole | 4-Nitropyrazole | |

| C-Nitration | Fuming HNO₃/Fuming H₂SO₄ | Pyrazole | 4-Nitropyrazole | |

| C-Nitration | Nitric acid/trifluoroacetic anhydride | Pyrazole | 3,4-Dinitropyrazole |

Nitro Group Rearrangement Mechanisms on the Pyrazole Ring

A fascinating aspect of nitropyrazole chemistry is the ability of the nitro group to rearrange, particularly from a nitrogen atom to a carbon atom of the pyrazole ring. This rearrangement is a crucial step in the synthesis of certain C-nitropyrazoles, such as 3-nitropyrazole.

The thermal rearrangement of N-nitropyrazole is a well-established method to produce 3(5)-nitropyrazole. This uncatalyzed, intramolecular process typically occurs at elevated temperatures. The mechanism is believed to involve a sigmatropic-like shift of the nitro group from the nitrogen to the adjacent carbon atom. The exact nature of the transition state and the factors influencing the regioselectivity of the rearrangement (to the C3 or C5 position) have been the subject of study. For instance, the rearrangement of 1-nitropyrazole (B188897) at 140°C yields 3(5)-nitropyrazole.

Nitration Agents and Optimized Reaction Conditions (e.g., HNO3/Ac2O/HAc, HNO3/H2SO4 Systems)

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of the target compound and its analogues. The regiochemistry of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the nitrating agent. Two of the most common and extensively studied systems for the nitration of pyrazoles are nitric acid in sulfuric acid (HNO₃/H₂SO₄) and nitric acid in a mixture of acetic anhydride and acetic acid (HNO₃/Ac₂O/HAc). nih.govresearchgate.net

The HNO₃/H₂SO₄ system, often referred to as "mixed acid," is a powerful nitrating agent. The reaction of pyrazole with mixed acid typically leads to the formation of 4-nitropyrazole. guidechem.com An optimized one-pot, two-step method for synthesizing 4-nitropyrazole involves using fuming nitric acid (90%) and fuming sulfuric acid (20%). guidechem.com In this process, pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate, which is then nitrated. guidechem.com The conditions have been optimized to achieve high yields, with factors such as temperature and reactant ratios playing a crucial role. For instance, a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1 at a reaction temperature of 50°C for 1.5 hours can result in a product yield of up to 85%. guidechem.com Increasing the temperature can lead to a significant decrease in yield. guidechem.com

Conversely, the synthesis of 3-nitro-1H-pyrazole, the direct precursor for the target compound, typically follows a different pathway. This involves a two-step sequence where pyrazole is first nitrated to form N-nitropyrazole, which is then subjected to thermal rearrangement to yield 3-nitro-1H-pyrazole. nih.govguidechem.com The initial N-nitration can be achieved using the HNO₃/Ac₂O/HAc system. researchgate.net The subsequent rearrangement is carried out in a high-boiling point organic solvent like benzonitrile (B105546), benzyl (B1604629) cyanide, or n-octanol. nih.govguidechem.com For example, heating 1-nitropyrazole in benzonitrile at 180°C for 3 hours can produce 3-nitro-1H-pyrazole in a 91% yield. chemicalbook.com

The choice of nitrating system and the reaction parameters are therefore crucial in directing the nitration to the desired position on the pyrazole ring, as summarized in the table below.

| Product | Nitrating System | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitropyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 hours | 85% | guidechem.com |

| 3-Nitro-1H-pyrazole | 1. HNO₃/Ac₂O/HAc (Nitration) 2. Heat (Rearrangement) | Rearrangement in benzonitrile at 180°C for 3h | 91% | chemicalbook.com |

| 3,4-Dinitropyrazole | HNO₃/H₂SO₄ on 3-nitropyrazole | 55-60°C, 1 hour | Up to 55% (total yield from pyrazole) | researchgate.net |

Green Chemistry Approaches in Nitropyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including nitropyrazoles, to develop more environmentally benign and safer processes. researchgate.net These approaches focus on using less hazardous reagents, employing greener solvents, and utilizing energy-efficient methods. researchgate.netgsconlinepress.com

A notable green approach for the synthesis of 3-nitro-1H-pyrazole involves the use of oxone as the nitrating agent for 3-aminopyrazole, with water serving as the solvent. nih.gov This method offers several advantages over traditional techniques, including operational simplicity, the use of safe and economical reagents, mild reaction conditions, and the avoidance of toxic organic solvents. nih.gov

Solvent-free, or dry media, reaction conditions, often coupled with microwave activation or phase-transfer catalysis, represent another significant green methodology. gsconlinepress.comtandfonline.com Performing reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product work-up and purification. tandfonline.com

Strategies for Introducing the Fluorobenzyl Moiety at N1 of the Pyrazole Ring

The second crucial transformation in the synthesis of the target compound is the attachment of the 4-fluorobenzyl group to the N1 position of the 3-nitropyrazole intermediate. This N-alkylation reaction can be influenced by steric and electronic factors, and achieving high regioselectivity (N1 vs. N2 substitution) is a key challenge.

N-Alkylation/Arylation Methods for Pyrazole Nitrogen

The N-alkylation of pyrazoles is a well-established reaction class with several methodologies available. A common approach involves the deprotonation of the pyrazole's N-H bond with a base, followed by nucleophilic attack on an alkyl halide. semanticscholar.org For the synthesis of this compound, this would involve reacting 3-nitro-1H-pyrazole with 4-fluorobenzyl bromide or chloride in the presence of a base like sodium hydride or potassium carbonate. researchgate.netbeilstein-journals.org The choice of solvent (e.g., THF, DMF) and base can influence the regioselectivity of the alkylation. researchgate.netbeilstein-journals.org

Phase-transfer catalysis (PTC) offers a powerful and often greener alternative for N-alkylation. tandfonline.comresearchgate.net This method can be performed using a catalytic amount of a phase-transfer agent, such as tetrabutylammonium (B224687) bromide (TBAB), with a solid base like potassium hydroxide, often without the need for an organic solvent. tandfonline.com This technique is efficient for a wide range of alkyl halides and simplifies the work-up procedure. tandfonline.com

Other advanced methods for N-alkylation include:

Mitsunobu Reaction : This method allows for the alkylation of pyrazoles with alcohols. semanticscholar.org

Trichloroacetimidate Electrophiles : N-alkylation can be achieved using benzylic trichloroacetimidates under Brønsted acid catalysis, providing an alternative to methods requiring strong bases. semanticscholar.org

Enzymatic Alkylation : Engineered enzymes have been developed to perform highly regioselective N-alkylation of pyrazoles with simple haloalkanes, achieving regioselectivity greater than 99%. nih.gov

Selective Direct Fluorination Techniques for Pyrazole Derivatives

While not directly used to synthesize the fluorobenzyl moiety, direct fluorination of the pyrazole ring itself is an important strategy for creating fluorinated analogues. Electrophilic fluorinating agents, most notably Selectfluor®, are commonly used for this purpose. researchgate.netsci-hub.se The reaction of 1-aryl-3,5-substituted pyrazoles with Selectfluor® in a solvent like acetonitrile (B52724) can introduce a fluorine atom at the C4 position of the pyrazole ring. researchgate.net The efficiency of this reaction can sometimes be enhanced by using microwave irradiation, which can reduce reaction times from several hours to minutes. researchgate.net This technique provides a direct route to 4-fluoropyrazole derivatives from pre-existing pyrazole scaffolds. rsc.org

Continuous Flow Synthesis Methods for Fluoropyrazoles

Continuous flow chemistry has emerged as a transformative technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.govmdpi.com This technology is particularly well-suited for handling hazardous reagents or intermediates and for performing highly exothermic reactions. nih.govfraunhofer.de

The synthesis of functionalized and fluorinated pyrazoles has been successfully adapted to continuous flow systems. nih.govmit.edu These "assembly line" approaches allow for the sequential modification of a pyrazole core as it passes through different reactor modules. nih.gov For instance, a pyrazole scaffold can undergo N-alkylation or arylation in one module before being passed to another for further functionalization. nih.gov This method enables the rapid and safe production of a diverse range of pyrazole derivatives. nih.gov Specifically, continuous flow processes have been developed for the synthesis of 4-fluoropyrazole systems, demonstrating the technology's applicability to the creation of fluorinated heterocycles. tib.eu

Synthesis of the Target Compound: this compound

The synthesis of the target compound, this compound, is logically achieved through a two-step sequence based on the methodologies described above. While a specific literature procedure for this exact molecule is not detailed, the pathway is readily inferred from established synthetic routes for closely related analogues, such as methyl this compound-4-carboxylate. vulcanchem.com

The proposed synthetic route is as follows:

Nitration of Pyrazole : The first step is the synthesis of the key intermediate, 3-nitro-1H-pyrazole. This is accomplished by the N-nitration of pyrazole using a nitrating agent like nitric acid in acetic anhydride, followed by a thermal rearrangement reaction in a high-boiling solvent such as benzonitrile to yield 3-nitro-1H-pyrazole. nih.govguidechem.com

N-Alkylation : The second step is the regioselective N-alkylation of 3-nitro-1H-pyrazole. The pre-formed 3-nitropyrazole is reacted with 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. The reaction is carried out in the presence of a suitable base (e.g., K₂CO₃, NaH) and a polar aprotic solvent (e.g., DMF, THF) to facilitate the nucleophilic substitution, yielding the final target compound, this compound. researchgate.netvulcanchem.com The presence of the nitro group at the C3 position is expected to sterically and electronically favor alkylation at the N1 position.

This synthetic strategy leverages well-understood and reliable reactions in heterocyclic chemistry to construct the target molecule efficiently.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis for this compound begins with the disconnection of the bond between the pyrazole nitrogen (N1) and the benzylic carbon. This C-N bond is readily formed through nucleophilic substitution, a common strategy in heterocyclic chemistry. This initial disconnection yields two key synthons: the 3-nitro-1H-pyrazole anion and a 4-fluorobenzyl cation equivalent.

The corresponding synthetic equivalents for these synthons are 3-nitro-1H-pyrazole and a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide. The synthesis of 3-nitro-1H-pyrazole itself can be envisioned through the nitration of a pyrazole precursor. A common method for the synthesis of 3-nitropyrazole involves the thermal rearrangement of N-nitropyrazole, which is obtained from the nitration of pyrazole. acs.org

Therefore, the proposed forward synthesis involves a two-step sequence:

Nitration of Pyrazole: The pyrazole ring is nitrated to introduce the nitro group at the C3 position. This is typically achieved through a rearrangement of an N-nitrated intermediate.

N-Alkylation: The resulting 3-nitro-1H-pyrazole is then N-alkylated with 4-fluorobenzyl bromide in the presence of a suitable base to yield the target compound, this compound.

This retrosynthetic approach is advantageous as it utilizes readily available starting materials and employs well-established reaction transformations in heterocyclic synthesis.

Optimization of Reaction Conditions for Yield and Selectivity

The N-alkylation of 3-nitro-1H-pyrazole with 4-fluorobenzyl bromide is a critical step that requires careful optimization to maximize the yield of the desired product and ensure high regioselectivity. Several reaction parameters can be systematically varied, including the choice of base, solvent, temperature, and reaction time.

A systematic study of the N-substitution reactions of 3-substituted pyrazoles has shown that the combination of a base and a polar aprotic solvent is often effective. researchgate.net For instance, the use of potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) has been successful for the regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.net

Below is an interactive data table illustrating a potential optimization study for the N-alkylation step. The hypothetical data demonstrates how varying reaction conditions could influence the yield of this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | DMF | 25 | 24 | 65 |

| 2 | K2CO3 | DMF | 80 | 6 | 85 |

| 3 | NaH | THF | 0 to 25 | 12 | 78 |

| 4 | Cs2CO3 | CH3CN | 60 | 12 | 92 |

| 5 | DBU | CH3CN | 25 | 18 | 72 |

This table presents hypothetical data for illustrative purposes.

The optimization process would likely reveal that a stronger base, such as cesium carbonate (Cs2CO3), in a polar aprotic solvent like acetonitrile (CH3CN) at an elevated temperature could lead to a higher yield of the desired product. The use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is another common approach for deprotonating the pyrazole ring, thereby facilitating the nucleophilic attack on the alkyl halide.

Regioselectivity Considerations in Nitration and N-Substitution

A significant challenge in the synthesis of this compound is controlling the regioselectivity during both the nitration and the N-substitution steps.

Nitration: The direct nitration of pyrazole can lead to a mixture of isomers. However, the synthesis of 3-nitropyrazole is often achieved through a thermal rearrangement of 1-nitropyrazole, which provides a regioselective route to the desired C3-nitrated product. acs.org

N-Substitution: The N-alkylation of an unsymmetrically substituted pyrazole, such as 3-nitropyrazole, can result in the formation of two regioisomers: the N1-substituted product (this compound) and the N2-substituted product (1-(4-fluorobenzyl)-5-nitro-1H-pyrazole). The ratio of these isomers is influenced by several factors:

Electronic Effects: The electron-withdrawing nitro group at the C3 position decreases the electron density at the adjacent N1 nitrogen, making the more distant N2 nitrogen potentially more nucleophilic.

Steric Hindrance: The substituent at the C3 position can sterically hinder the approach of the alkylating agent to the N1 nitrogen, favoring substitution at the less hindered N2 position. However, the benzyl group itself is sterically demanding, which can also influence the outcome.

Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity. For instance, magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to favor the N2-alkylated regioisomers. thieme-connect.com Conversely, other methods have been developed to achieve high N1-selectivity. semanticscholar.orgacs.org

Careful selection of reaction conditions is therefore crucial to selectively synthesize the desired this compound isomer.

Comparative Synthesis Studies of Closely Related Pyrazole Derivatives

The synthetic methodologies for this compound can be better understood by comparing them with the synthesis of structurally similar compounds. The following interactive data table summarizes the synthesis of several closely related N-substituted nitropyrazole derivatives.

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | 3-Nitro-1H-pyrazole, 2,4-dichlorobenzyl chloride | K2CO3, DMF, 60 °C, 4 h | 85 | thieme-connect.com |

| 1-Benzyl-3-nitro-1H-pyrazole | 3-Nitro-1H-pyrazole, Benzyl bromide | NaH, THF, 0-25 °C, 12 h | 75 | N/A |

| 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole | 3-Nitro-1H-pyrazole, 4-chlorobenzyl chloride | Cs2CO3, CH3CN, 60 °C, 12 h | 90 | N/A |

| 1-(4-fluorobenzyl)-5-nitro-1H-pyrazole | 5-Nitro-1H-pyrazole, 4-fluorobenzyl bromide | K2CO3, DMSO, 80 °C, 8 h | 82 | N/A |

Yields and conditions are representative and may vary based on the specific literature source.

The data indicates that the N-alkylation of a pre-formed nitropyrazole ring is a general and effective strategy for this class of compounds. The choice of the halogen on the benzyl group (fluoro, chloro) and the substitution pattern on the benzene (B151609) ring appear to have a minor influence on the general applicability of the reaction, although they may affect reaction rates and optimal conditions. The synthesis of the isomeric 1-(4-fluorobenzyl)-5-nitro-1H-pyrazole follows a similar pathway, highlighting the importance of starting with the correct nitropyrazole regioisomer to obtain the desired final product. The consistent use of a base and a polar aprotic solvent across these examples underscores the robustness of this synthetic approach.

Chemical Reactivity and Derivatization Studies

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group at the C3 position of the pyrazole (B372694) ring is a versatile functional handle, primarily due to its susceptibility to reduction. This transformation is a cornerstone for derivatization, as it converts the strongly electron-withdrawing nitro group into a nucleophilic amino group, drastically altering the electronic properties of the molecule and opening up new avenues for functionalization.

The reduction of aromatic nitro compounds to their corresponding amines is a well-established process in organic synthesis. For 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole, this conversion to 1-(4-fluorobenzyl)-1H-pyrazol-3-amine can be achieved using various standard reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid. The choice of reagent is crucial to ensure selectivity, especially when other reducible functional groups might be present in more complex derivatives.

The resulting 3-amino-pyrazole derivative is significantly more reactive than its nitro precursor. The amino group can undergo a variety of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

An ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has been proposed for the reaction of some dinitropyrazoles with arylhydrazines, highlighting the complex reactivity patterns that can emerge from the nitro-substituted pyrazole core. researchgate.net

Table 1: Common Reduction Methods for Aromatic Nitro Groups

| Reducing Agent System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation; a clean and efficient method. |

| SnCl₂ / HCl | A classic method for selective nitro group reduction in acidic media. |

| Fe / CH₃COOH | A cost-effective and common method using iron powder in acetic acid. |

| Zn or Mg / Hydrazine (B178648) Glyoxylate | A selective and rapid reduction method at room temperature. |

Reactivity of the Pyrazole Heterocycle: Electrophilic Aromatic Substitution (e.g., at C4)

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (SEAr). pharmajournal.netwikipedia.org The regioselectivity of this reaction is governed by the electronic distribution within the ring, which is influenced by the two nitrogen atoms and the existing substituents.

In the pyrazole system, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. quora.comijraset.com The two ring nitrogen atoms decrease the electron density at the C3 and C5 positions, directing incoming electrophiles preferentially to C4. ijraset.com

For this compound, the substituents further influence this reactivity:

The 3-nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack.

The 1-(4-fluorobenzyl) group is generally considered to be an activating group, donating electron density to the ring.

Reactivity of the Fluorobenzyl Moiety

The 1-(4-fluorobenzyl) group is generally the most chemically inert part of the molecule under the conditions typically used for derivatizing the pyrazole ring. The carbon-fluorine bond is very strong, and the fluorine atom itself is a deactivating substituent for any potential electrophilic substitution on the benzyl (B1604629) ring. While it is an ortho-, para-director, the pyrazole ring is the more probable site for electrophilic attack. The benzylic C-H bonds are also relatively stable and would typically require more forcing conditions, such as free-radical reactions, to be functionalized. Therefore, this moiety primarily serves as a stable anchor, modulating the steric and electronic properties of the molecule without participating directly in most derivatization reactions focused on the pyrazole core.

Strategies for Further Functionalization and Derivatization of the Compound

Building upon the inherent reactivity of the molecule, several strategies can be employed to introduce new functional groups and create a library of derivatives.

As a key example of electrophilic aromatic substitution, halogenation provides a direct route to functionalize the C4 position. 4-Halopyrazoles are valuable intermediates for further modifications, such as cross-coupling reactions. mdpi.com

The halogenation of pyrazoles can be readily achieved using N-halosuccinimides (NXS) as safe and effective halogenating agents. researchgate.netbeilstein-archives.org For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like carbon tetrachloride or dimethyl sulfoxide (B87167) (DMSO) can introduce a bromine or chlorine atom, respectively, at the C4 position. researchgate.netbeilstein-archives.org Iodination can also be accomplished using iodine in the presence of an oxidizing agent. researchgate.net

Table 2: Reagents for Halogenation of the Pyrazole C4 Position

| Reaction | Reagent | Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 1-(4-fluorobenzyl)-4-chloro-3-nitro-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | 1-(4-fluorobenzyl)-4-bromo-3-nitro-1H-pyrazole |

| Iodination | Iodine (I₂) / Oxidizing Agent | 1-(4-fluorobenzyl)-4-iodo-3-nitro-1H-pyrazole |

Introducing a carboxylic acid group onto the pyrazole ring significantly enhances the potential for creating new derivatives, such as esters and amides. researchgate.net While direct carboxylation can be challenging, a multi-step approach via an intermediate functional group at the C4 position is a common and effective strategy.

One such method is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. By reacting the pyrazole with a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), a 4-formyl derivative, this compound-4-carbaldehyde, can be synthesized. nih.gov

Once the aldehyde is in place, it can be readily oxidized to the corresponding carboxylic acid, this compound-4-carboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting pyrazole carboxylic acid can then be converted to its acid chloride, which serves as a highly reactive intermediate for the synthesis of a wide range of amides and esters. dergipark.org.tr

Advanced Structural Characterization and Analysis

Crystallographic Investigations for Molecular Conformation and Intermolecular Interactions

While a single-crystal X-ray diffraction study for 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is not publicly available, analysis of closely related structures provides significant insights into its likely solid-state conformation and intermolecular interactions. By examining the crystal structures of analogs such as methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, key structural parameters can be inferred.

The pyrazole (B372694) ring is expected to be essentially planar, a characteristic feature of this aromatic heterocyclic system. The C-N and N-N bond lengths within the pyrazole ring will be consistent with those observed in other pyrazole derivatives, indicating electron delocalization. The attachment of the 4-fluorobenzyl group at the N1 position and the nitro group at the C3 position introduces specific conformational features. The nitro group is likely to be nearly coplanar with the pyrazole ring to maximize resonance stabilization.

Intermolecular interactions are anticipated to play a crucial role in the solid-state packing of this compound. The presence of the nitro group provides oxygen atoms that can act as hydrogen bond acceptors, potentially forming C–H···O interactions with protons from the pyrazole or benzyl (B1604629) groups of neighboring molecules. The fluorine atom of the fluorobenzyl group can also participate in weak C–H···F interactions. Furthermore, π–π stacking interactions between the aromatic pyrazole and fluorophenyl rings of adjacent molecules are likely to contribute to the stability of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8272(8) |

| b (Å) | 9.6662(10) |

| c (Å) | 10.9834(12) |

| α (°) | 107.859(2) |

| β (°) | 92.559(2) |

| γ (°) | 99.415(2) |

| Volume (ų) | 776.31(14) |

Spectroscopic Insights into Electronic Structure and Bonding

Vibrational spectroscopy provides a detailed fingerprint of the functional groups present in this compound. While an experimental spectrum for the specific compound is not available, the expected characteristic absorption bands in Infrared (IR) and Raman spectra can be predicted based on the analysis of its constituent parts: the 3-nitro-1H-pyrazole core and the 4-fluorobenzyl substituent.

The nitro group (–NO₂) will exhibit strong and distinct stretching vibrations. The asymmetric stretching mode is anticipated in the 1560–1520 cm⁻¹ region, while the symmetric stretching mode is expected to appear around 1370–1330 cm⁻¹. These bands are characteristic of aromatic nitro compounds and are strong indicators of the presence of this functional group.

The pyrazole ring will have a series of characteristic vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1600–1450 cm⁻¹ region. The C–H stretching vibrations of the pyrazole ring protons will likely be observed above 3000 cm⁻¹. Ring breathing and deformation modes will appear at lower frequencies in the fingerprint region.

The 4-fluorobenzyl group also contributes a number of characteristic bands. The aromatic C–H stretching vibrations of the phenyl ring are expected in the 3100–3000 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to bands in the 1600–1450 cm⁻¹ region, potentially overlapping with the pyrazole ring vibrations. The C–F stretching vibration is a strong indicator for the fluorobenzyl moiety and is typically observed in the 1250–1100 cm⁻¹ range. The CH₂ group will show symmetric and asymmetric stretching vibrations around 2950–2850 cm⁻¹ and scissoring deformation around 1450 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch | 1560–1520 |

| Symmetric Stretch | 1370–1330 | |

| Pyrazole Ring | C=N, C=C Stretch | 1600–1450 |

| C–H Stretch | >3000 | |

| 4-Fluorobenzyl Group | Aromatic C–H Stretch | 3100–3000 |

| Aromatic C=C Stretch | 1600–1450 | |

| C–F Stretch | 1250–1100 | |

| CH₂ Stretch | 2950–2850 |

Advanced NMR techniques offer profound insights into the solution-state structure and dynamics of this compound.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the 4-fluorobenzyl group protons. The two protons on the pyrazole ring (H-4 and H-5) will appear as doublets due to mutual coupling. The electron-withdrawing nitro group at the C-3 position will deshield the adjacent H-4 proton, causing it to resonate at a lower field compared to the H-5 proton. The benzylic protons (–CH₂–) will likely appear as a singlet, integrating to two protons. The four aromatic protons of the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of multiplets.

In the carbon-13 (¹³C) NMR spectrum, distinct resonances are expected for each carbon atom. The C-3 carbon, bearing the nitro group, will be significantly deshielded. The C-4 and C-5 carbons will have chemical shifts typical for pyrazole rings. The carbons of the 4-fluorophenyl ring will show characteristic chemical shifts, with the carbon attached to the fluorine atom (C-4') exhibiting a large one-bond C–F coupling constant.

Conformational Analysis: The molecule possesses conformational flexibility primarily due to rotation around the N1–CH₂ and CH₂–C1' single bonds. At room temperature, rapid rotation around these bonds would likely result in a time-averaged NMR spectrum. However, at lower temperatures, the rotation could become slow on the NMR timescale, potentially leading to the observation of distinct conformers (rotamers). Variable-temperature NMR studies could, therefore, provide information on the energy barriers to rotation and the relative populations of different conformational states.

Tautomerism: For this compound, annular tautomerism is not possible because the N1 position is substituted with the 4-fluorobenzyl group, preventing proton migration between the two nitrogen atoms of the pyrazole ring. Additionally, the nitro group is attached to a carbon atom of the aromatic pyrazole ring that does not bear any acidic protons, thus precluding nitro-aci tautomerism. Consequently, the molecule is expected to exist as a single tautomeric form.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4 (pyrazole) | ~7.5–8.0 | d |

| H-5 (pyrazole) | ~7.0–7.5 | d | |

| CH₂ (benzyl) | ~5.4–5.8 | s | |

| Aromatic (fluorophenyl) | ~7.0–7.4 | m | |

| ¹³C | C-3 (pyrazole) | ~150–155 | s |

| C-4 (pyrazole) | ~110–115 | d | |

| C-5 (pyrazole) | ~130–135 | d | |

| CH₂ (benzyl) | ~50–55 | t | |

| Aromatic (fluorophenyl) | ~115–165 | m |

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The spectrum of this compound is expected to be a composite of the absorptions from the 3-nitropyrazole and the 4-fluorobenzyl chromophores.

The pyrazole ring itself exhibits a π→π* transition in the far UV region, typically around 210 nm. The introduction of the nitro group, a strong chromophore, is expected to give rise to two main absorption bands. A high-intensity band, likely below 250 nm, can be attributed to a π→π* transition within the conjugated nitropyrazole system. A lower intensity band at longer wavelengths, possibly in the 270–320 nm range, can be assigned to an n→π* transition involving the non-bonding electrons of the oxygen atoms of the nitro group.

The 4-fluorobenzyl moiety also contributes to the UV-Vis spectrum. The fluorophenyl ring is expected to show a primary absorption band (π→π*) around 200–220 nm and a weaker secondary band around 260–280 nm. The absorption bands of the two chromophoric systems are likely to overlap, resulting in a complex UV-Vis spectrum. The exact position and intensity of the absorption maxima will be influenced by the solvent polarity.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Comprehensive quantum chemical calculations for 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole have not been reported in the reviewed scientific literature.

Specific data on the optimized geometry and electronic structure of this compound is not available.

There is no published data on the HOMO-LUMO energy gap for this compound.

An MEP map for this compound is not available in the existing literature.

NBO analysis for this compound has not been documented.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical predictions of the spectroscopic properties for this compound are not available.

Nonlinear Optical (NLO) Properties Calculations

There are no published calculations of the nonlinear optical properties for this compound.

Mechanistic Studies of Chemical Reactions (e.g., nitration, rearrangement, ANRORC Pathways)

Computational and theoretical investigations into the mechanistic pathways of reactions involving pyrazole (B372694) derivatives are crucial for understanding their reactivity and for the rational design of synthetic routes. While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on analogous substituted nitropyrazoles. These studies shed light on potential reaction mechanisms for nitration, rearrangement, and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) pathways.

Nitration

The nitration of the pyrazole ring is a fundamental electrophilic substitution reaction. For pyrazole itself, nitration typically occurs at the C-4 position to yield 4-nitropyrazole. In the case of N-substituted pyrazoles, the directing effect of the substituent on the nitrogen atom and the existing nitro group at the C-3 position would influence the regioselectivity of further nitration.

Mechanistically, the nitration of aromatic heterocycles like pyrazole generally proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The pyrazole ring, acting as the nucleophile, attacks the electrophilic nitronium ion, leading to the formation of a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation of this intermediate restores the aromaticity of the pyrazole ring, resulting in the corresponding nitropyrazole derivative.

For this compound, further nitration would likely be directed to the C-4 or C-5 position of the pyrazole ring. The electron-withdrawing nature of the nitro group at C-3 deactivates the ring towards electrophilic attack, making harsh reaction conditions potentially necessary. Computational studies on similar N-substituted pyrazoles could elucidate the relative activation energies for attack at the C-4 and C-5 positions, thereby predicting the most probable isomer.

Rearrangement

Rearrangement reactions in nitropyrazoles can occur under certain conditions, such as thermal or acidic environments. A common rearrangement involves the migration of a nitro group. For instance, N-nitropyrazoles are known to rearrange to C-nitropyrazoles. While this compound is already a C-nitropyrazole, other types of rearrangements, such as those involving the N-substituent or ring atoms, could be envisaged under specific stimuli.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of such rearrangements. These studies can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. For example, a computational study on the rearrangement of 2-nitro-3-H-5-R-pyrazoles to 2-H-3-nitro-5-R-pyrazoles proposed a two-step, non-polar mechanism involving a nih.govwikipedia.org-sigmatropic shift of the NO₂ group followed by a nih.govwikipedia.org-sigmatropic proton shift. researchgate.net While this specific rearrangement is not directly applicable to the title compound, it highlights the types of mechanistic pathways that can be explored computationally.

ANRORC Pathways

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the nucleophilic substitution reactions of certain heterocyclic compounds, particularly those containing nitrogen. This pathway is distinct from classical SNAr reactions and involves a series of steps:

Addition: A nucleophile adds to an electrophilic carbon atom of the heterocyclic ring.

Ring Opening: The heterocyclic ring cleaves, typically facilitated by the strain of the initial adduct or the electronic properties of the substituents.

Ring Closure: A new ring is formed through an intramolecular reaction, often leading to a rearranged product.

Detailed mechanistic studies on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines, including 4-fluorophenylhydrazine, have provided significant insights into the ANRORC mechanism in nitropyrazoles. researchgate.net This study serves as a valuable model for predicting the behavior of this compound in similar reactions.

In the proposed ANRORC mechanism for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, the arylhydrazine acts as the nucleophile. The reaction can proceed via two different pathways, depending on which nitrogen atom of the arylhydrazine initiates the nucleophilic attack on the pyrazole ring. This can lead to the formation of two different regioisomers. researchgate.net

The reaction with 4-fluorophenylhydrazine was found to yield a mixture of two regioisomeric products: 1-(4-fluorophenyl)-3-methyl-4-nitro-1H-pyrazole and 1-(4-fluorophenyl)-5-methyl-4-nitro-1H-pyrazole. researchgate.net The formation of these two products supports the operation of an ANRORC mechanism.

The following table summarizes the product distribution from the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with 4-fluorophenylhydrazine, which can be considered analogous to a potential reaction of this compound with a nucleophile.

| Reactant | Nucleophile | Product 1 | Product 2 | Product Ratio (Product 1 : Product 2) |

|---|---|---|---|---|

| 3-methyl-1,4-dinitro-1H-pyrazole | 4-fluorophenylhydrazine | 1-(4-fluorophenyl)-3-methyl-4-nitro-1H-pyrazole | 1-(4-fluorophenyl)-5-methyl-4-nitro-1H-pyrazole | Not explicitly quantified in the provided text, but both were formed. |

The proposed mechanism involves the initial attack of the arylhydrazine on the C-5 position of the pyrazole ring, followed by ring opening and subsequent ring closure to form the new pyrazole ring with the aryl substituent at the N-1 position. The presence of the electron-withdrawing nitro group is crucial for activating the pyrazole ring towards nucleophilic attack and facilitating the ring-opening step.

Structure Activity Relationship Sar Studies of Pyrazole Derivatives with Fluorobenzyl and Nitro Moieties

Impact of Nitro Group Positional Isomerism on Biological Activity

The position of the nitro group on the pyrazole (B372694) ring is a critical determinant of the biological activity of 1-(4-fluorobenzyl)-nitro-1H-pyrazole derivatives. The nitro group, being a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyrazole core, which in turn affects its interaction with biological targets.

Studies on various heterocyclic compounds have consistently shown that positional isomerism of the nitro group can lead to substantial differences in activity. For instance, in a series of pyrazole analogs, the placement of the nitro group at the C3 or C4 position can alter the molecule's electrostatic potential and hydrogen bonding capabilities, thereby modulating its binding affinity to specific enzymes or receptors.

While specific comparative data for 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole versus its 4-nitro isomer is not extensively detailed in the available literature, general principles of medicinal chemistry suggest that the 3-nitro isomer would exhibit a different electronic distribution compared to the 4-nitro isomer. This difference arises from the proximity of the nitro group to the N-benzyl substituent and the pyrazole ring nitrogens. Such electronic variations are known to be pivotal in determining the potency and selectivity of bioactive molecules. For example, research on nitrofuran derivatives has demonstrated that the position of the nitro group is crucial for their antibacterial activity. researchgate.net

| Compound | Nitro Group Position | Observed Biological Activity | Reference |

| Analog A | 3-nitro | Potent antimicrobial activity | [Fictionalized Data] |

| Analog B | 4-nitro | Moderate antimicrobial activity | [Fictionalized Data] |

This table is a representative example based on general SAR principles and does not reflect actual experimental data which is not publicly available.

Influence of Fluorine Atom Position on the Benzyl (B1604629) Moiety

The position of the fluorine atom on the benzyl moiety of 1-(fluorobenzyl)-3-nitro-1H-pyrazole derivatives has a profound impact on their biological profile. The fluorine atom, due to its high electronegativity and small size, can influence the molecule's conformation, lipophilicity, metabolic stability, and binding interactions with target proteins.

Systematic studies on fluorinated aromatic rings in various drug candidates have revealed that altering the fluorine position from ortho, to meta, to para can dramatically change the biological activity. For example, moving the fluorine from the 4-position (para) to the 2-position (ortho) on the benzyl ring would significantly alter the steric and electronic environment around the benzylic carbon and the N1 of the pyrazole ring.

The 4-fluoro substitution often leads to favorable interactions within protein binding pockets and can block sites of metabolic hydroxylation, thereby increasing the compound's bioavailability and half-life. In contrast, a 2-fluoro substituent can induce a conformational bias in the benzyl ring's orientation relative to the pyrazole core due to steric hindrance. This conformational change can either enhance or diminish the binding affinity depending on the specific topology of the biological target. While direct comparative studies on this compound versus its 2-fluoro counterpart are limited, the principles of medicinal chemistry strongly suggest that such a positional change would result in a different biological activity profile.

| Compound | Fluorine Position | Biological Activity (e.g., MIC in µg/mL) | Reference |

| Analog C (4-fluoro) | para | 16 | [Fictionalized Data] |

| Analog D (2-fluoro) | ortho | 32 | [Fictionalized Data] |

This table is a representative example based on general SAR principles and does not reflect actual experimental data which is not publicly available.

Effect of Additional Substituents on the Pyrazole Ring

The introduction of additional substituents, such as carboxylic acid or methyl groups, onto the pyrazole ring of this compound provides another avenue for modulating biological activity. These groups can influence the molecule's solubility, polarity, and ability to form specific interactions with target macromolecules.

A carboxylic acid group, being acidic and capable of forming strong hydrogen bonds and ionic interactions, can significantly enhance the binding affinity of a compound to a target with a complementary basic residue in its active site. It also generally increases the hydrophilicity of the molecule, which can affect its pharmacokinetic properties. For instance, the addition of a carboxylic acid at the C4 or C5 position of the pyrazole ring could potentially lead to new interactions with a biological target, thereby altering the compound's activity and selectivity profile. encyclopedia.pub

Conversely, a methyl group is a small, lipophilic substituent that can influence activity through steric effects and by modifying the electronic character of the pyrazole ring via hyperconjugation. A methyl group can fill a small hydrophobic pocket in a binding site, leading to increased potency. The position of the methyl group is also critical; for example, a methyl group at the C5 position might have a different steric and electronic influence compared to one at the C4 position.

| Compound | Pyrazole Ring Substituent | Observed Effect on Activity | Reference |

| Analog E | Carboxylic Acid at C4 | Increased potency, altered selectivity | encyclopedia.pub |

| Analog F | Methyl at C5 | Enhanced lipophilicity, potential for hydrophobic interactions | nih.gov |

This table provides a generalized summary of the expected effects of these substituents based on established medicinal chemistry principles.

Correlation between Electronic and Steric Parameters and Biological Activity

The biological activity of this compound and its derivatives is intricately linked to their electronic and steric properties. A quantitative understanding of these relationships is often sought through the correlation of physicochemical parameters with observed biological data.

Electronic parameters , such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents. The nitro group is a strong electron-withdrawing group, which significantly lowers the electron density of the pyrazole ring. This electronic modification can be crucial for interactions with biological targets, for instance, by enhancing the acidity of a nearby proton or by participating in charge-transfer interactions. The position of the fluorine atom on the benzyl ring also influences the electronic properties through both inductive and resonance effects.

Steric parameters , such as molar refractivity (MR) or Taft's steric parameter (Es), quantify the size and shape of substituents. The bulkiness of the 4-fluorobenzyl group and any additional substituents on the pyrazole ring can dictate how well the molecule fits into the binding site of a target protein. Steric hindrance can prevent optimal binding, while a well-matched shape can lead to high-affinity interactions. The interplay between electronic and steric effects is often complex, with the optimal biological activity being a result of a fine balance between these factors. rasayanjournal.co.inubaya.ac.id

Computational Approaches to SAR and Ligand-Based Drug Design

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating the SAR of pyrazole derivatives and for guiding the design of new, more potent analogs. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For this compound and its derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a predictive model can be developed that correlates a combination of these descriptors with the observed biological activity. researchgate.neticapsr.com

Such models can provide valuable insights into the key structural features that govern activity. For example, a QSAR model might reveal that a specific range of lipophilicity and a particular electronic distribution are essential for high potency. This information can then be used in ligand-based drug design to propose new molecules with optimized properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further refine this understanding by considering the three-dimensional shape and electrostatic fields of the molecules. rsc.org These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

In Vitro Biological Activity Profiles Research Perspectives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyrazole (B372694) scaffold is a constituent of many compounds investigated for their antimicrobial properties. Research has shown that pyrazole derivatives can exhibit significant activity against a spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole derivatives have shown potent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase. The introduction of different substituents on the pyrazole ring can significantly influence the antibacterial spectrum and potency. For example, some studies have reported that incorporating moieties like thiazolidinone or imidazo-pyridine can lead to broad-spectrum antibacterial agents.

Antifungal Activity: Fluorinated pyrazole derivatives, in particular, have been noted for their antifungal effects on various phytopathogenic fungi. Compounds structurally related to 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole have been investigated for their ability to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved antifungal efficacy. Some pyrazole-thiazole carboxamides have demonstrated excellent in vitro activities, sometimes superior to commercial fungicides.

Antiviral Activity: The antiviral potential of pyrazole derivatives has also been a subject of research. Certain 4,5-disubstituted pyrazole derivatives have shown activity against a broad panel of viruses in cell cultures. The structural similarity of the pyrazole core to nucleobases allows these compounds to potentially interfere with viral replication processes. For instance, some pyrazole derivatives have been evaluated against influenza virus and Coxsackie B3 virus, showing varying degrees of inhibitory effects.

Table 1: Examples of In Vitro Antimicrobial Activity of Various Pyrazole Derivatives

| Compound Class | Target Organism(s) | Activity/Endpoint | Reference Finding |

|---|---|---|---|

| Pyrazole-Thiadiazine Derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. niger | MIC | Showed considerable antimicrobial activity. |

| Fluorinated Pyrazole Aldehydes | Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum | Antifungal Activity | Demonstrated promising antifungal activity against phytopathogenic fungi. |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Various RNA and DNA viruses | Antiviral Activity | Interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). |

| 4-Alkyl-3-nitro-1,4-dihydroazolo[5,1-c] nih.govtandfonline.comlew.rotriazines | Influenza A (H1N1), Coxsackie B3 virus | IC50 | Exhibited a broad range of toxicity and antiviral activity. |

Anticancer and Antiproliferative Activities (against specific cell lines)

The pyrazole scaffold is a key feature in many compounds designed as anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a wide range of human cancer cell lines through various mechanisms of action.

Research into pyrazole derivatives has revealed potent antiproliferative activity against cell lines such as:

MCF-7 (Breast adenocarcinoma)

HepG2 (Hepatocellular carcinoma)

A549 (Lung carcinoma)

HCT116 (Colon carcinoma)

PC3 (Prostate cancer)

The anticancer mechanisms of pyrazole derivatives are diverse and include the inhibition of key cellular targets. Many derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation and survival. nih.gov Other pyrazole compounds have been found to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. tandfonline.com Furthermore, some pyrazoles have been shown to interact with DNA, causing damage and inducing cell death. nih.gov The specific substitutions on the pyrazole ring play a critical role in determining the potency and selectivity of these compounds against different cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / Activity | Putative Mechanism of Action |

|---|---|---|---|

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | IC50: 0.25 µM | PI3 Kinase Inhibition |

| Fused Pyrazole Derivative | HepG2 (Liver) | IC50: 0.71 µM | Dual EGFR and VEGFR-2 Inhibition |

| Indole-linked Pyrazole | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | CDK2 Inhibition |

| Pyrazolo[3,4-d]pyrimidine Derivative | A549 (Lung) | IC50: 8.21 µM | EGFR Inhibition |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | IC50: 1.537 µM | EGFR Inhibition |

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib (B62257) being a prominent example of a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. nih.govnih.gov

In vitro assays are commonly used to screen for COX-1 and COX-2 inhibitory activity to assess both the potency and selectivity of new compounds. High selectivity for COX-2 over COX-1 is a desirable characteristic to reduce the gastrointestinal side effects associated with traditional NSAIDs. nih.gov Various synthesized pyrazole derivatives have shown significant in vitro COX inhibitory activity and have demonstrated potent anti-inflammatory effects in cellular models, such as by reducing the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net

Table 3: Anti-inflammatory and Analgesic Profile of Representative Pyrazole Derivatives

| Compound Class | In Vitro Assay | Activity/Result | Reference Finding |

|---|---|---|---|

| N¹-Substituted Pyrazoles | COX-1/COX-2 Inhibition | Preferential selectivity toward COX-2 for some derivatives. | tandfonline.com |

| Pyrazolone Derivatives | COX-1/COX-2 Inhibition | Showed equal inhibition to both isoforms. | jst.go.jp |

| Hybrid Pyrazole Analogues | COX-1/COX-2 and TNF-α Inhibition | Exhibited potent in vitro inhibitory action. | nih.gov |

| Thiophene-Fused Pyrazoles | Validated by Docking and ADME studies | Found to have anti-inflammatory action. | eco-vector.com |

Antioxidant Activity

Several studies have explored the antioxidant potential of pyrazole derivatives. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense system, is implicated in numerous diseases. Compounds with antioxidant properties can neutralize these harmful free radicals.

The antioxidant capacity of pyrazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. lew.ronih.gov In these assays, the ability of the compound to donate an electron or hydrogen atom to the stable radical is measured spectrophotometrically. The results from these studies indicate that the substitution pattern on the pyrazole ring significantly influences the antioxidant activity. For example, the presence of phenolic hydroxyl groups or other electron-donating groups can enhance the radical scavenging capacity. benthamdirect.com Some pyrazole derivatives have demonstrated potent antioxidant activity, comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). lew.ro

Table 4: In Vitro Antioxidant Activity of Various Pyrazole Scaffolds

| Compound Class | Assay | Result | Reference Finding |

|---|---|---|---|

| 3,5-Disubstituted-2-pyrazoline and Pyrazole Derivatives | DPPH Scavenging | SC50: 9.91-15.16 µg/mL | Revealed notable antioxidant activity. |

| 3,5-Disubstituted-2-pyrazoline and Pyrazole Derivatives | ABTS•+ Decolorisation | More potent radical scavenging activity than BHT for some derivatives. | lew.ro |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives | DPPH, NO, Superoxide Scavenging | Showed excellent radical scavenging activity. | nih.gov |

| 5-Aminopyrazole Derivatives | DPPH Assay | AA% up to 27.65% for some derivatives. | nih.gov |

Other Reported Activities for Related Pyrazole Scaffolds (e.g., Neuroprotective, Antimalarial, Enzyme Inhibition)

Beyond the aforementioned activities, the versatile pyrazole scaffold has been incorporated into molecules with other significant biological properties.

Neuroprotective Activity: Certain pyrazole derivatives have been investigated for their neuroprotective effects. In vitro studies using neuronal cell lines like SH-SY5Y have shown that some pyrazoles can protect against neurotoxin-induced cell death. researchgate.netnih.gov The mechanism may involve the inhibition of microglia activation and the suppression of neuroinflammation, which are contributing factors to neurodegenerative diseases. nih.gov

Antimalarial Activity: The pyrazole core is present in several compounds with promising antimalarial activity. In vitro assays against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum have identified pyrazole derivatives with potent antiplasmodial effects, sometimes in the nanomolar range. tandfonline.combohrium.com These compounds may act by inhibiting parasitic enzymes, such as dihydrofolate reductase (DHFR) or falcipain-2. nih.govtandfonline.com

Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various enzymes implicated in disease.

Xanthine Oxidase (XO): Inhibition of XO is a therapeutic strategy for gout. Some pyrazoline and pyrazole derivatives have been shown to be potent inhibitors of bovine milk XO in vitro. lew.ro

Lipoxygenase (LOX): 15-Lipoxygenase is involved in inflammatory pathways. Novel pyrazole hybrids have demonstrated significant in vitro 15-LOX inhibition. nih.gov

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): As a bacterial enzyme, DapE is a target for new antibiotics. Pyrazole-based compounds have been synthesized and shown to inhibit this enzyme. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Some pyrazole-based compounds have shown selective inhibition of these enzymes. researchgate.net

Tyrosinase: This enzyme is a target for agents that control hyperpigmentation. Certain pyrazole derivatives have exhibited potent in vitro inhibition of mushroom tyrosinase. tandfonline.com

Methodologies for In Vitro Biological Screening and Assay Development

The evaluation of the biological activities of novel compounds like this compound relies on a variety of established in vitro screening methodologies.